Cas no 1598842-20-6 (4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)

4-Bromo-6-(3,5-dichlorophenyl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-bromo-6-(3,5-dichlorophenyl)pyrimidine
- 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine
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- インチ: 1S/C10H5BrCl2N2/c11-10-4-9(14-5-15-10)6-1-7(12)3-8(13)2-6/h1-5H
- InChIKey: YEIBZEIPKPNGDQ-UHFFFAOYSA-N
- SMILES: BrC1=CC(C2C=C(C=C(C=2)Cl)Cl)=NC=N1
計算された属性
- 精确分子量: 301.90132 g/mol
- 同位素质量: 301.90132 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 303.97
- トポロジー分子極性表面積: 25.8
- XLogP3: 4.1
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B250401-100mg |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
Life Chemicals | F1967-3934-1g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | B250401-500mg |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 500mg |
$ 320.00 | 2022-06-07 | ||
Life Chemicals | F1967-3934-10g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-3934-0.5g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-3934-0.25g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
Life Chemicals | F1967-3934-2.5g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
Life Chemicals | F1967-3934-5g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
TRC | B250401-1g |
4-bromo-6-(3,5-dichlorophenyl)pyrimidine |
1598842-20-6 | 1g |
$ 475.00 | 2022-06-07 |
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
4-Bromo-6-(3,5-dichlorophenyl)pyrimidineに関する追加情報
Introduction to 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS No. 1598842-20-6)
4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS No. 1598842-20-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine make it a valuable candidate for various studies, including drug discovery and development.
The molecular structure of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4-position and a 3,5-dichlorophenyl group at the 6-position. This configuration imparts specific chemical properties that are crucial for its biological activity. The bromine atom and the dichlorophenyl group contribute to the compound's lipophilicity and electronic properties, which are essential for its interaction with biological targets.
Recent studies have highlighted the potential of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases. The ability to modulate these enzymes makes 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine a promising lead compound for the development of novel therapeutic agents.
In addition to its enzymatic inhibition properties, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine has also been investigated for its anti-inflammatory effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammation. This property suggests that 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine is another important aspect that has been explored in recent research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and good tissue penetration make it suitable for oral administration in preclinical and clinical settings. Furthermore, the compound's stability under physiological conditions ensures its effectiveness in vivo.
Clinical trials involving 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. These findings provide a strong foundation for advancing the compound into later stages of clinical development.
Beyond its therapeutic applications, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine has also been utilized as a tool compound in academic research to study biological processes and validate new targets. Its ability to selectively bind to specific proteins makes it a valuable reagent for probing cellular signaling pathways and understanding disease mechanisms at a molecular level.
In conclusion, 4-Bromo-6-(3,5-dichlorophenyl)pyrimidine (CAS No. 1598842-20-6) is a versatile compound with significant potential in both research and therapeutic applications. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development in the fields of medicinal chemistry and pharmaceutical science.
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